Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate
Overview
Description
“Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate” is a chemical compound with the CAS Number: 63875-18-3. It has a molecular weight of 159.17 and its IUPAC name is methyl 4-amino-1,2,5-thiadiazole-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H5N3O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3, (H2,5,7). This code provides a specific description of the molecule’s structure .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in a dark place, under an inert atmosphere . Its boiling point is 267.8°C at 760 mmHg .Scientific Research Applications
Antimicrobial Agents
Thiadiazole derivatives, including Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate, have been synthesized and evaluated as potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .
Anticancer Agents
Thiadiazole derivatives have shown promising results as anticancer agents . Their ability to cross cellular membranes and interact strongly with biological targets makes them effective in various in vitro and in vivo cancer models .
Fluorescent Probes
Derivatives of thiadiazole have found broad applications as fluorescent probes . Their unique chemical structure allows them to interact with light in a way that makes them useful in this field .
Food Additives
Thiadiazole derivatives have also been used as food additives . Their chemical stability and safety profile make them suitable for this application .
Polymer Chemistry
In the field of polymer chemistry, thiadiazole derivatives have been used extensively . Their unique properties allow them to contribute to the development of new types of polymers .
Pesticides
The compound 5-amino-3-methyl-1,2,4-thiadiazole, which is structurally similar to Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate, has been used as a potential pesticide .
Enzyme Inhibitors
Thiadiazole derivatives have been used as components of medicinally important enzyme inhibitors . Their ability to interact with various enzymes makes them valuable in this field .
Cephalosporin Antibiotics
Thiadiazole derivatives have been involved in the synthetic protocols for the preparation of cephalosporin antibiotics such as cefazolin, cefazedon, cefcanel, and cefaparol .
Safety and Hazards
Mechanism of Action
Target of Action
Thiadiazole derivatives have been known to exhibit diverse biological activities
Mode of Action
It is known that thiadiazole derivatives can interact with their targets and induce changes that lead to their biological effects . The specific interactions and changes induced by Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate remain to be elucidated.
Biochemical Pathways
Thiadiazole derivatives have been reported to affect various biochemical pathways, leading to their diverse biological activities
Result of Action
Thiadiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
properties
IUPAC Name |
methyl 4-amino-1,2,5-thiadiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-9-4(8)2-3(5)7-10-6-2/h1H3,(H2,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOLNBTMCAGQKDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364244 | |
Record name | methyl 4-amino-1,2,5-thiadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63875-18-3 | |
Record name | methyl 4-amino-1,2,5-thiadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90364244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-1,2,5-thiadiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.